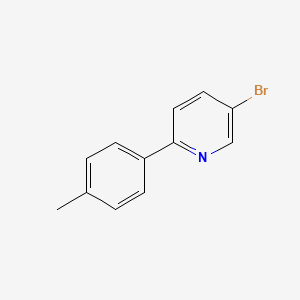

5-Bromo-2-(4-methylphenyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

Halogenated pyridines are a critical class of compounds in organic synthesis. The presence and position of a halogen atom, such as bromine, on the pyridine ring significantly influence the molecule's reactivity. The bromine atom in 5-Bromo-2-(4-methylphenyl)pyridine serves as a versatile functional handle. It is a key site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This capability is fundamental for constructing more complex molecular architectures.

Research has extensively focused on halogenated pyridines as precursors for pharmaceuticals, agrochemicals, and functional materials. guidechem.com The electron-withdrawing nature of the pyridine ring nitrogen, combined with the halogen substituent, makes these compounds susceptible to specific regioselective reactions. nih.gov For instance, the bromine at the 5-position can be readily displaced or transformed, enabling chemists to introduce diverse functional groups and build libraries of novel compounds for screening and development. The synthesis of precursors like 5-bromo-2-methylpyridine (B113479) is a well-documented area, highlighting the industrial and academic importance of this class of molecules. guidechem.comgoogle.com

Significance of Pyridine Scaffolds in Organic Synthesis and Materials Science Research

The pyridine scaffold is one of the most ubiquitous N-containing heterocycles in chemistry. dovepress.com Its unique electronic properties and structural features have made it a "privileged scaffold" in medicinal chemistry and a vital component in materials science. researchgate.netnih.gov

In organic synthesis , pyridine and its derivatives are indispensable. They function as:

Catalysts and Ligands: The nitrogen atom's lone pair of electrons allows pyridine-based molecules to act as ligands for metal catalysts, finding use in asymmetric catalysis and organometallic chemistry. nih.gov

Building Blocks for Pharmaceuticals: The pyridine ring is a core component in a vast number of FDA-approved drugs and natural products, including vitamins and alkaloids. dovepress.comnih.govrsc.org Its presence can enhance water solubility and provide crucial interaction points with biological targets. nih.gov

Versatile Intermediates: The pyridine ring can undergo a range of chemical transformations, allowing for the synthesis of a diverse array of functionalized molecules. researchgate.net

In materials science , pyridine scaffolds contribute to the development of:

Functional Nanomaterials: Pyridine derivatives are used in the creation of advanced materials with specific optical, electronic, and physical properties. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The coordinating ability of the pyridine nitrogen is leveraged to construct ordered, porous materials for applications in gas storage, separation, and catalysis.

Luminescent Materials: The aromatic nature of the pyridine ring makes it a suitable component for organic light-emitting diodes (OLEDs) and fluorescent sensors.

The broad utility of the pyridine framework underscores the potential significance of any of its derivatives, including this compound.

Overview of Academic Research Trajectories for this compound

While direct and extensive research focusing solely on this compound is not widely published, its academic trajectory can be understood through studies on closely related analogues and its role as a synthetic intermediate.

A significant area of research involves using brominated pyridines as substrates in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. For example, a study on the synthesis of novel pyridine derivatives utilized 5-bromo-2-methylpyridin-3-amine (B1289001) as a starting material for Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This process yielded compounds that were then investigated for their biological activities, such as anti-thrombotic and biofilm-inhibiting properties. mdpi.com This research pathway demonstrates a common trajectory: using a brominated pyridine to create bi-aryl structures and then evaluating their potential applications.

The synthesis of the precursor, 5-bromo-2-methylpyridine, is itself a subject of chemical patents, indicating its importance as a building block for more complex targets, likely including this compound. google.com The synthesis typically involves the bromination of 2-methylpyridine (B31789) or a multi-step sequence starting from 5-nitro-2-chloropyridine. guidechem.comgoogle.com Following the synthesis of the brominated precursor, a subsequent cross-coupling reaction with 4-methylphenylboronic acid would yield the title compound.

Research into related compounds, such as those used as endothelin receptor antagonists, often involves complex substituted pyrimidines and pyridines, where bromo-phenyl moieties are common features, highlighting the relevance of this structural motif in medicinal chemistry. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFGIBVWTIXPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677950 | |

| Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867380-38-9 | |

| Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 4 Methylphenyl Pyridine

Strategies for Carbon-Halogen Bond Introduction

The introduction of a bromine atom at the C-5 position of the pyridine (B92270) ring is a critical step in the synthesis of the target compound. One common strategy involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, 5-amino-2-methylpyridine (B47470) can be treated with an acid to form the corresponding salt, followed by the addition of bromine and a sodium nitrite (B80452) solution to yield 5-bromo-2-methylpyridine (B113479). google.com This intermediate can then undergo further functionalization to introduce the 4-methylphenyl group.

Another approach is the direct bromination of a pre-functionalized pyridine ring. For example, 2-amino-4-chloropyridine (B16104) can be brominated using N-bromosuccinimide (NBS) to yield an intermediate which, after diazotization and chlorination, can lead to a dihalopyridine. google.com While not a direct route to the target molecule, this illustrates the principle of direct halogenation on the pyridine core. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity, as the pyridine ring's electron-deficient nature can influence the position of electrophilic attack.

Cross-Coupling Approaches in the Synthesis of Substituted Pyridines

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a central role in the synthesis of biaryl compounds like 5-Bromo-2-(4-methylphenyl)pyridine. These methods typically involve a palladium catalyst to couple an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Bond Formation

The Suzuki-Miyaura coupling is a widely used and versatile method for creating aryl-aryl bonds. wikipedia.orgyoutube.com In the context of synthesizing this compound, this would typically involve the reaction of a brominated pyridine derivative with an arylboronic acid. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org The versatility of the Suzuki coupling allows for the use of a wide range of substituted arylboronic acids, making it a highly adaptable method for generating diverse pyridine derivatives. nih.gov

A general procedure for a Suzuki-Miyaura coupling to form an aryl-pyridyl bond is outlined in the table below.

| Parameter | Condition | Reference |

| Pyridine Substrate | 5-bromo-2-substituted pyridine | mdpi.com |

| Boronic Acid | (4-methylphenyl)boronic acid | mdpi.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol %) | mdpi.com |

| Base | Potassium phosphate | mdpi.com |

| Solvent | 1,4-Dioxane (B91453) and water | mdpi.com |

| Temperature | 85–95 °C | mdpi.com |

| Reaction Time | >15 hours | mdpi.com |

Negishi Coupling Methodologies in Related Systems

The Negishi coupling provides another powerful method for carbon-carbon bond formation, utilizing organozinc reagents. orgsyn.org This reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org The synthesis of bipyridines and other pyridine-containing heterocycles has been successfully achieved using Negishi coupling. orgsyn.orgmdpi.com The general approach involves the reaction of a pyridyl halide with an organozinc reagent, catalyzed by a palladium complex. orgsyn.orgresearchgate.net For instance, 2-pyridylzinc bromide can be coupled with aryl halides under mild conditions using a palladium catalyst. researchgate.net While a direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles can be readily applied. One would react a suitable organozinc derivative of 4-methylbenzene with a 2,5-dihalopyridine, or conversely, a 5-bromo-2-pyridylzinc reagent with a 4-methylphenyl halide.

Key features of the Negishi coupling relevant to this synthesis include:

High Reactivity: Aromatic iodides are generally more reactive than bromides and chlorides. orgsyn.org

Functional Group Tolerance: The reaction tolerates a wide array of functional groups. orgsyn.org

Catalyst Systems: Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(dba)₂/XPhos. mdpi.com

Stille Coupling Applications in Pyridine Derivatization

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com This method is highly effective for the synthesis of functionalized 2,2'-bipyridines and other N-heterocyclic compounds. acs.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.com In a potential synthesis of this compound, one could couple a 2-stannyl-5-bromopyridine with 4-iodotoluene (B166478) or a similar aryl halide in the presence of a palladium catalyst. wikipedia.orgacs.org The regioselectivity of Stille couplings can sometimes be influenced by additives like Cu(I), which can alter the preferred site of reaction on a di-halogenated substrate. acs.org

| Component | Description | Reference |

| Organostannane | R¹-SnR₃ (R¹ = aryl, vinyl; R³ = alkyl) | numberanalytics.com |

| Electrophile | R²-X (X = halide or pseudohalide) | numberanalytics.com |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | numberanalytics.com |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) | numberanalytics.com |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This creates a stabilized carbanion that can then react with an electrophile.

In the context of pyridine chemistry, the nitrogen atom itself can act as a directing group, but this can also lead to nucleophilic addition at the 2-position. uwindsor.ca However, the use of specific bases and directing groups can control the regioselectivity. researchgate.netharvard.edu For the synthesis of this compound, a plausible route would involve the directed ortho-metalation of a 2-arylpyridine. For example, 2-(4-methylphenyl)pyridine could be subjected to directed lithiation at the 6-position, followed by quenching with a brominating agent. However, achieving selective metalation at the desired 5-position would likely require a directing group at a different position on the pyridine ring or the use of more complex, sterically hindered bases to override the inherent directing effect of the ring nitrogen and the 2-aryl substituent. researchgate.netchemrxiv.org

Alternative Synthetic Pathways for Regioselective Bromination

Achieving regioselective bromination is a key challenge in the synthesis of halogenated pyridines. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of electrophilic attack.

One strategy to control regioselectivity is through the use of specific brominating agents and reaction conditions. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, demonstrating that the choice of reagent can lead to highly selective C3-bromination or C1, C3-dibromination. nih.gov A similar tailored approach could be explored for the bromination of 2-(4-methylphenyl)pyridine to favor the 5-position.

Another approach involves the manipulation of functional groups to direct bromination. For instance, the bromination of N-phenyl-5-propylthiophene-2-carboxamide occurs at the 4-position, directed by the amide group. mdpi.com While this is a thiophene (B33073) example, the principle of using a directing group to control the position of bromination is broadly applicable in heterocyclic chemistry.

Furthermore, metal-free halogenation methods are gaining prominence. nih.gov For example, 2H-indazoles have been regioselectively halogenated using N-halosuccinimides in environmentally friendly solvents. nih.gov Such methods could potentially be adapted for the regioselective bromination of 2-arylpyridines.

Green Chemistry Considerations in this compound Synthesis

Evaluating the synthesis of this compound through the lens of green chemistry principles reveals both advantages and drawbacks.

Catalysis vs. Stoichiometric Reagents: A significant green feature is the use of a palladium catalyst. unibo.itunibo.it Catalytic processes are inherently greener than using stoichiometric reagents because a small amount of catalyst can generate a large amount of product, minimizing waste. However, palladium is a precious and costly metal, making catalyst recovery and recycling crucial for a truly sustainable process.

Solvents and Energy Use: The choice of solvent is a major consideration in green chemistry. unibo.it While the use of water in the reaction mixture is a positive step, 1,4-dioxane is frequently used as a co-solvent. mdpi.commdpi.com 1,4-Dioxane is classified as a likely human carcinogen and a persistent environmental contaminant, making its use a significant environmental and health concern. slenvironment.comalsglobal.comwa.govepa.govepa.gov Furthermore, the reaction often requires prolonged heating, which is energy-intensive. mdpi.com Modern advancements, such as the use of microwave irradiation, can dramatically reduce reaction times and energy consumption, offering a greener alternative. nih.govthieme-connect.comnih.govorganic-chemistry.org

Waste Generation: The primary waste streams include the boronic acid byproducts and the inorganic base. Additionally, the phosphine ligands used with the palladium catalyst can be a source of waste. Developing ligand-free catalytic systems or using recyclable catalysts are active areas of research to mitigate this issue. rsc.org

The table below summarizes the green chemistry profile of the conventional Suzuki-Miyaura synthesis.

Table of Mentioned Compounds

Reactivity and Reaction Pathways of 5 Bromo 2 4 Methylphenyl Pyridine

Exploration of the Bromine Atom as a Leaving Group in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that serves as an effective leaving group in numerous cross-coupling reactions. This reactivity is central to the synthetic utility of the compound, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Transition metal catalysts, particularly those based on palladium and nickel, are instrumental in activating the C-Br bond for these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming new chemical bonds under relatively mild conditions. For substrates like 5-Bromo-2-(4-methylphenyl)pyridine, the palladium catalyst typically undergoes a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While these reactions are broadly applicable to bromopyridines, specific documented examples with detailed research findings for this compound are not prevalent in the surveyed scientific literature.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. mdpi.com This reaction is widely used for synthesizing biaryl compounds and is known for its mild conditions and tolerance of various functional groups. acs.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Despite the general reliability of the Suzuki-Miyaura reaction for bromopyridine substrates, a comprehensive search of scientific literature did not yield specific studies detailing the coupling of this compound with various boronic acids or esters, and therefore, no specific data tables on its performance in this reaction can be provided.

The Sonogashira coupling reaction is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. patsnap.com This reaction is highly effective for creating substituted alkynes, which are important structures in pharmaceuticals and materials science. patsnap.com The reaction is valued for often proceeding under mild, room-temperature conditions. google.com

A detailed review of published research did not locate specific examples or data tables for the Sonogashira coupling of this compound with terminal alkynes.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and typically results in the formation of the trans isomer. The catalytic cycle is a hallmark of palladium cross-coupling chemistry.

Specific research findings, including reaction conditions and yields for the Heck coupling of this compound with various alkenes, are not available in the surveyed scientific literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. This reaction has become a primary method for synthesizing aryl amines, which are prevalent in drug discovery. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation.

A search of the scientific and patent literature did not yield specific reports or data on the application of the Buchwald-Hartwig amination to this compound.

In recent years, nickel has emerged as a cost-effective and abundant alternative to palladium for catalyzing cross-coupling reactions. Nickel catalysts have been shown to couple a wide range of electrophiles, sometimes exhibiting unique reactivity compared to their palladium counterparts. These reactions are significant for their potential in creating complex molecules more economically.

While nickel-catalyzed cross-coupling is a rapidly advancing field, specific, documented applications and detailed research findings for the use of this compound as a substrate in these reactions were not found in the reviewed literature.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-5 position serves as a versatile handle for such transformations. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and offer complementary reactivity.

Research has demonstrated the efficacy of copper(II) catalysts in promoting C-N bond formation between (hetero)aryl halides and various N-nucleophiles. mdpi.com For instance, the coupling of aryl halides with amines, azoles, and other nitrogen-containing compounds can be achieved using a copper(II) acetate/benzoin oxime catalytic system. mdpi.com While not specific to the title compound, these methods are broadly applicable. The reaction of this compound with an amine, such as piperidine, would be expected to yield the corresponding 5-amino-substituted pyridine derivative.

Serendipitous copper-catalyzed cyclizations have also been observed. For example, reactions involving 2-amino-5-halopyridines and copper(II) halides have led to the formation of coordination complexes and, in some cases, unexpected pyrrolo[2,3-b]pyridine structures. researchgate.net This highlights the diverse reaction pathways accessible through copper catalysis.

Table 1: Representative Copper-Mediated Coupling Reactions

| Nucleophile | Copper Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|

| Piperidine | Cu(OAc)₂ | Benzoin Oxime | DMSO | 80 | 2-(4-methylphenyl)-5-(piperidin-1-yl)pyridine |

| Pyrrole | CuI | None | DMF | 110-140 | 2-(4-methylphenyl)-5-(1H-pyrrol-1-yl)pyridine |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on pyridine is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When these reactions do occur, they are typically sluggish and require harsh conditions. youtube.comrsc.org The nitrogen atom significantly lowers the energy of the π-orbitals, making them less available for donation to an electrophile. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring to a very high degree.

The regioselectivity of EAS on the pyridine ring is directed to the C-3 (and C-5) position. youtube.comyoutube.com Attack at C-2, C-4, or C-6 would result in a resonance structure for the cationic intermediate (the sigma complex) where the positive charge is placed directly on the highly electronegative nitrogen atom. youtube.comyoutube.com This is a high-energy, strongly disfavored situation. In contrast, attack at C-3 or C-5 allows the positive charge to be delocalized across the carbon atoms of the ring without placing it on the nitrogen. youtube.comyoutube.com

For this compound, the C-5 position is already substituted. The existing substituents—the electron-donating p-tolyl group at C-2 and the weakly deactivating bromo group at C-5—will influence the remaining open positions (C-3, C-4, and C-6). The C-2 and C-6 positions are ortho to the nitrogen, and C-4 is para; these are the most deactivated positions. Therefore, any potential electrophilic attack would be directed primarily to the C-3 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Cationic Intermediate | Reason for Stability/Instability | Outcome |

|---|---|---|---|

| C-2 / C-6 | Low | Resonance form places positive charge on electronegative nitrogen. youtube.comyoutube.com | Disfavored |

| C-4 | Low | Resonance form places positive charge on electronegative nitrogen. youtube.comyoutube.com | Disfavored |

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). youtube.comyoutube.com This reactivity is most pronounced at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6), as these positions bear a partial positive charge. stackexchange.comyoutube.com The mechanism involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

When a nucleophile attacks at the C-2 or C-4 position of a pyridine ring, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. youtube.comstackexchange.com This provides significant stabilization, lowering the activation energy for the reaction. Attack at the C-3 or C-5 position does not allow for this stabilization, as all resonance structures keep the negative charge confined to the carbon atoms. stackexchange.com

In this compound, the C-5 position is occupied by a good leaving group (bromide). However, this position is meta to the ring nitrogen and is thus not activated towards SNAr. Therefore, direct displacement of the C-5 bromine by a nucleophile via a standard SNAr mechanism is unlikely. Instead, SNAr reactions would be more probable if a leaving group were present at the C-2 or C-6 positions. The Chichibabin reaction, which involves the amination of pyridines at C-2 with sodium amide, even allows for the displacement of a hydride ion, illustrating the high reactivity of this position. youtube.com

Metalation Studies and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In pyridine chemistry, the nitrogen atom can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent C-2 or C-6 position. However, the high reactivity of organolithium reagents can also lead to competitive nucleophilic addition to the C=N bond.

For this compound, two primary sites are available for deprotonation: the C-6 position on the pyridine ring and the ortho positions on the p-tolyl ring. The bromine at C-5 can also direct metalation to the C-4 or C-6 positions through a bromo-directed metalation mechanism. The outcome of a metalation reaction would depend heavily on the base used and the reaction conditions, such as temperature. Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78°C) can favor deprotonation over nucleophilic addition.

Once metalated, the resulting organometallic intermediate can be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.

Table 3: Potential Metalation and Quenching Reactions

| Base | Predicted Site of Metalation | Electrophile (E+) | Product |

|---|---|---|---|

| n-BuLi | C-6 (DoM) or C-4 (Br-directed) | (CH₃)₂CO | 6-(1-hydroxy-1-methylethyl)-5-bromo-2-(p-tolyl)pyridine |

| LDA | C-6 (DoM) | CO₂ then H₃O⁺ | 5-Bromo-6-(4-methylphenyl)pyridine-2-carboxylic acid |

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Derivatives

The reactivity of this compound in the synthesis of more complex derivatives is a study in chemo- and regioselectivity. The molecule possesses multiple potentially reactive sites: the C-Br bond, the C-H bonds on the pyridine ring, and the C-H bonds on the p-tolyl ring. The choice of reagents and reaction conditions determines which site reacts.

For example, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reaction will occur selectively at the C-5 bromine atom, as the C-Br bond is significantly more reactive than the C-H bonds under these conditions. This allows for the specific introduction of aryl, vinyl, alkynyl, or amino groups at this position. A study on the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids demonstrated that such reactions proceed efficiently in the presence of a palladium catalyst, yielding the corresponding 5-aryl pyridine derivatives. mdpi.com

Conversely, as discussed in section 3.2, electrophilic substitution will selectively target the C-3 position of the pyridine ring, leaving the C-Br bond and the tolyl group untouched. Nucleophilic substitution, while unlikely at C-5, would target the C-2 or C-6 positions if a suitable leaving group were present. The regioselective displacement of halogens on multifunctional pyrimidines has shown that the position most activated by the ring nitrogens (C-4 in pyrimidine) is substituted first. researchgate.net This principle underscores the predictable nature of substitution patterns in nitrogen heterocycles based on electronic effects.

This predictable selectivity allows for a stepwise and controlled approach to building complex, multi-functionalized pyridine structures based on the this compound scaffold.

Applications of 5 Bromo 2 4 Methylphenyl Pyridine As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique bifunctionality of 5-bromo-2-(4-methylphenyl)pyridine makes it a valuable precursor for a range of advanced organic materials. The reactive C-Br bond allows for the strategic introduction of new substituents and the extension of the molecular framework, which is fundamental to tuning the properties of the final material.

π-Conjugated organic molecules are the foundation of many functional materials used in electronics and photonics. rsc.org The synthesis of well-defined π-conjugated oligomers and polymers often relies on the iterative coupling of smaller aromatic units. ucm.es this compound is an ideal candidate for this "building block" approach.

The bromine atom on the pyridine (B92270) ring is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comorganic-chemistry.orgresearchgate.net This allows for the straightforward connection of the 5-bromo-2-(p-tolyl)pyridine unit to other aryl or heteroaryl systems that are functionalized with boronic acids or their esters. By strategically choosing the coupling partner, chemists can extend the π-conjugation in a controlled manner, leading to the formation of larger, well-defined oligomers. For instance, coupling with a diboronic acid could lead to A-B-A type oligomers where the 2-(4-methylphenyl)pyridine moiety is the terminal 'A' unit. The synthesis of hybrid pyridine-thiophene π-conjugated molecules, for example, offers pathways to materials with tunable optoelectronic properties. rsc.org

Table 1: Key Reactions in the Synthesis of π-Conjugated Systems

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₃PO₄, Cs₂CO₃) | Aryl-substituted 2-(4-methylphenyl)pyridine |

| Stille Coupling | This compound + Organostannane | Pd Catalyst | Coupled biaryl system |

| Sonogashira Coupling | This compound + Terminal Alkyne | Pd/Cu Catalyst, Base | Alkynyl-substituted 2-(4-methylphenyl)pyridine |

Beyond discrete oligomers, this compound can be used in the synthesis of high-molecular-weight polymers for optoelectronic applications. The principles of cross-coupling polycondensation are central to this approach. In a typical Suzuki or Stille polycondensation, a dibromo-monomer is reacted with a diboronic acid (or distannane) monomer to grow a polymer chain.

While direct polymerization of this compound itself would require a second reactive site, it serves as a model for how bromo-arylpyridine units can be incorporated into polymer backbones. For example, a monomer containing two 2-(4-methylphenyl)pyridine units linked by a central core and functionalized with bromine at the 5-positions could be polymerized with a suitable di-functional co-monomer. The synthesis of poly(thienylene phenylene) with bromoaryl groups in its side chains has been achieved via Migita–Kosugi–Stille coupling polycondensation, demonstrating the viability of incorporating such halogenated aryl groups into conjugated polymers. rsc.org Similarly, donor-acceptor conjugated polymers have been synthesized by reacting building blocks like benzo[1,2-b:5,4-b′]difuran with isoindigo via Stille cross-coupling, showcasing a common strategy for creating new polymeric materials. researchgate.net

The 2-arylpyridine motif is a fundamental component of many important ligands in organometallic chemistry, most notably bipyridines and terpyridines. These N-heterocyclic ligands are crucial for forming stable and catalytically active metal complexes. This compound is a valuable precursor for creating more complex and electronically-tuned ligands.

The nitrogen atom of the pyridine ring acts as a coordination site for a metal center. The bromine atom at the 5-position can be replaced with another pyridine ring via a Suzuki or Stille coupling reaction to form a substituted 2,2'-bipyridine (B1663995) ligand. The tolyl group at the initial 2-position and any new group introduced at the 5-position allow for fine-tuning of the steric and electronic properties of the resulting ligand. This tuning is critical for controlling the activity, selectivity, and stability of the final organometallic catalyst. The synthesis of complex polyazine and polypyridine molecules has historically utilized 2-pyridylstannanes, highlighting the utility of functionalized pyridines in creating nitrogen-rich ligand structures. nih.gov

Role in the Construction of Complex Molecular Architectures

The construction of complex, three-dimensional molecular architectures such as macrocycles, cages, and knots relies on the use of rigid, well-defined building blocks with specific connectivity vectors. The 2-arylpyridine unit provides a geometrically defined V-shape, and the reactive bromine handle on this compound allows for its covalent incorporation into larger supramolecular structures.

For example, a Sonogashira coupling reaction between this compound and a di-alkynyl linker could be a key step in the synthesis of a large macrocycle. The pyridine nitrogen atom within such a macrocycle could then act as an internal binding site for metal ions or as a hydrogen bond acceptor, imparting specific functions to the complex architecture. The synthesis of 2- or 3-arylsubstituted pyridine derivatives is of significant importance for creating advanced functional compounds and natural products. researchgate.net

Photophysical Research Applications (focus on material synthesis)

The development of new fluorescent and phosphorescent materials is a major focus of photophysical research. The synthesis of these materials often involves combining different chromophoric units to achieve desired absorption and emission properties. This compound can serve as a non-emissive scaffold onto which fluorescent or phosphorescent groups are attached.

Using cross-coupling reactions, various photoactive moieties can be appended at the 5-position. For example, a Suzuki coupling with a boronic acid derivative of a known fluorophore like pyrene (B120774) or perylene (B46583) would yield a new material where the 2-(4-methylphenyl)pyridine unit can influence the electronic properties of the attached chromophore. A series of novel 2,4,6-triphenylpyridine (B1295210) derivatives bearing 1,8-naphthalimide (B145957) groups have been successfully prepared using Suzuki coupling reactions to create new fluorescent materials. rsc.org This synthetic strategy allows for the systematic study of structure-property relationships by modifying the linker and the attached photoactive group.

Development of Sensing Probes (focus on synthetic methodology)

The synthetic methodology for creating chemical sensors often involves the covalent linking of a recognition unit (receptor) to a signaling unit (transducer). The this compound molecule is well-suited to be a core component in such synthetic strategies.

The key is the C-Br bond, which acts as a versatile handle for chemical modification. In a representative synthetic approach, a receptor molecule designed to bind a specific analyte (e.g., a metal ion, an anion, or a biomolecule) could be prepared with a boronic acid or alkyne functionality. A Suzuki or Sonogashira coupling reaction with this compound would then covalently link the receptor to the pyridine-based signaling unit. The binding of an analyte to the receptor would cause a change in the electronic environment of the 2-arylpyridine core, leading to a detectable change in its photophysical properties (e.g., fluorescence or absorption). A similar synthetic logic was used to create a fluorescein-based sensor, where a bromine moiety served as a handle for derivatization via Suzuki and Sonogashira reactions. mdpi.com

Theoretical and Computational Investigations of 5 Bromo 2 4 Methylphenyl Pyridine and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 5-Bromo-2-(4-methylphenyl)pyridine. These studies focus on the distribution of electrons within the molecule, which dictates its stability, reactivity, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For analogues like substituted pyridine (B92270) derivatives, DFT calculations can reveal how different functional groups influence the electronic properties. kfupm.edu.sa For instance, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the electron-donating effect of the 4-methylphenyl (tolyl) group, creates a unique electronic landscape across the this compound structure. Calculations for related aromatic compounds show that such substitutions can significantly alter the HOMO-LUMO gap. escholarship.org Reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can be calculated from the FMO energies to quantitatively predict the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Typical Calculated Values for Analogues (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2; measures the escaping tendency of electrons. | -4.0 to -3.0 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | 2.0 to 2.75 eV |

Note: The values in this table are representative examples for pyridine analogues and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a cornerstone for elucidating the mechanisms of complex organic reactions. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by another organic group via a palladium catalyst. researchgate.net DFT modeling can map the entire catalytic cycle, identifying the structures of intermediates and transition states. mdpi.comnih.gov

The typical Suzuki reaction mechanism involves three main steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst. DFT calculations can determine the activation energy for this step, showing how the C-Br bond is broken and a new Pd-C bond is formed. nih.gov For bromobenzene, this barrier is calculated to be relatively low, suggesting high reactivity. nih.gov

Transmetalation: The aryl group from a boronic acid or ester is transferred to the palladium center. This is often the rate-determining step, and DFT can model the transition state, clarifying the role of the base and solvent. nih.gov

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. DFT helps to understand the energetics of this final step. harvard.edu

By calculating the free energy profile of the reaction, researchers can identify the rate-limiting step, rationalize experimental observations such as product yields and regioselectivity, and even predict the effect of different ligands on the catalyst's efficiency. mdpi.comresearchgate.net

| Reaction Step | Description | Calculated Activation Energy (Example for Bromobenzene) nih.gov |

| Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. | ~2.6 kcal/mol |

| Transmetalation | Transfer of the aryl group from the boronate to the palladium complex. | Rate-determining step; barrier is highly dependent on conditions. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Typically a low-barrier, exothermic step. |

Note: Activation energies are highly system-dependent (catalyst, ligands, substrate, solvent) and these values serve as an illustration of what DFT can provide.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its function. For this compound, a key conformational feature is the rotation around the single bond connecting the pyridine and phenyl rings.

Conformational Analysis: Theoretical studies on the parent compound, 2-phenylpyridine, show that the two aromatic rings are not coplanar in the ground state. nih.govresearchgate.net DFT calculations reveal a twisted structure with a dihedral (torsion) angle of approximately 21°. nih.govresearchgate.net This twist represents a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing steric repulsion between ortho-hydrogens on the adjacent rings, which favors a twisted conformation. nih.gov The energy barrier to achieve a coplanar structure is relatively low, indicating significant rotational flexibility. researchgate.net The presence of the bromine and methyl substituents in this compound would further influence this rotational profile.

Molecular Dynamics (MD) Simulations: While conformational analysis examines static, low-energy structures, MD simulations provide a view of the molecule's dynamic behavior over time. chemrxiv.org In an MD simulation, the motion of every atom is calculated over thousands or millions of small time steps, governed by a classical mechanical force field (e.g., AMBER, CHARMM). chemrevlett.comtjpr.org This methodology is particularly useful for understanding how the molecule behaves in a specific environment, such as in solution or when interacting with a biological target. tjpr.orgnih.gov Key insights from MD simulations include the stability of different conformations, the range of accessible torsion angles, and the formation and lifetime of intermolecular interactions, such as hydrogen bonds or water-bridge motifs. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for confirming molecular structures determined through synthesis.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. acs.orgnih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a robust method for structural verification. acs.org This is especially valuable for complex molecules where spectral assignment is ambiguous. For halogenated compounds, relativistic effects can be included in the calculations to improve the accuracy of predicted shifts for carbons bonded to atoms like bromine. acs.org DFT can also be applied to predict 15N NMR shifts, which is useful for identifying the correct regioisomer or protonation state in nitrogen-containing heterocycles like pyridines. rsc.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific spectral bands to particular bond stretches or bends within the molecule. Similarly, time-dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals, which correspond to the absorption wavelengths in a UV-Visible spectrum. acs.orgacs.org Comparing calculated and experimental absorption and emission spectra helps to understand the relationship between the molecular structure and its photophysical properties. acs.orgnih.gov

| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT-GIAO | Structural confirmation, assignment of ambiguous signals. acs.orgnih.gov |

| IR | Vibrational Frequencies (cm-1) | DFT | Assignment of functional group vibrations. researchgate.net |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT | Understanding electronic transitions and photophysical properties. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with a specific activity, such as biological potency or physical properties. frontiersin.org The focus here is on the general methodology, for which pyridine derivatives are often used as a case study. chemrevlett.comnih.govchemrevlett.com

The development of a QSAR model follows a well-defined workflow:

Data Set Curation: A dataset of molecules with known activity values is compiled. For robust model building, this set should be structurally diverse and cover a wide range of activity. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated to represent its physicochemical properties. These can include electronic descriptors (e.g., partial charges, dipole moment from DFT), steric descriptors (e.g., molecular volume), hydrophobic descriptors (e.g., logP), and topological descriptors. kfupm.edu.sanih.gov

Model Building and Training: The dataset is typically split into a training set and a test set. The training set is used to build the mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). kfupm.edu.sachemrevlett.com MLR creates a linear equation, while ANN can capture more complex, non-linear relationships. frontiersin.org

Model Validation: The model's predictive power is rigorously tested. Internal validation is performed on the training set (e.g., leave-one-out cross-validation, Q²), while external validation uses the independent test set (which was not used in model training) to assess how well the model generalizes to new compounds (e.g., R²pred). chemrevlett.comchemrevlett.com A statistically robust and predictive model will have high values for parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). chemrevlett.com

QSAR provides a systematic framework for understanding which molecular features are most important for a given activity, thereby guiding the rational design of new, more potent analogues. nih.govumich.edu

Future Directions and Emerging Research Avenues for 5 Bromo 2 4 Methylphenyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridine (B92270) derivatives often involves multi-step processes with harsh reagents and significant waste generation. The future of synthesizing 5-Bromo-2-(4-methylphenyl)pyridine and its analogues lies in the adoption of green and sustainable chemistry principles.

Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods. mdpi.com The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the final product. For the synthesis of this compound, microwave-assisted Suzuki-Miyaura cross-coupling reactions could be optimized, potentially using greener solvents like water or ethanol. researchgate.net

Flow chemistry is another promising avenue for the sustainable production of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher efficiency and safety, especially for exothermic reactions. The synthesis of bipyridine derivatives, which share structural similarities with the target compound, has been successfully demonstrated using flow chemistry, highlighting its applicability. mdpi.com

Exploration of New Catalytic Applications Beyond Current Scope

The inherent electronic properties of this compound, stemming from the electron-withdrawing bromine atom and the electron-donating tolyl group, make it an intriguing candidate as a ligand in catalysis. The pyridine nitrogen atom can coordinate with a variety of transition metals, and the electronic nature of the substituents can be fine-tuned to modulate the catalytic activity of the resulting metal complexes. nih.gov

Future research could focus on designing and synthesizing novel metal complexes of this compound and evaluating their catalytic efficacy in a range of organic transformations. These could include other types of cross-coupling reactions beyond the well-established Suzuki-Miyaura coupling, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.gov The steric bulk provided by the tolyl group could also impart unique selectivity in certain catalytic processes.

Moreover, the bromo-substituent offers a handle for further functionalization, allowing for the creation of bidentate or polydentate ligands. These more complex ligands could lead to catalysts with enhanced stability and novel reactivity. acs.org The investigation of these new catalytic systems could uncover applications in areas such as polymer synthesis and fine chemical production. bldpharm.com

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers exciting possibilities for this compound. The pyridine unit is a well-known building block for the construction of self-assembled structures through hydrogen bonding and metal coordination. acs.orgrsc.org

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. rsc.org The bromine atom can also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a tool for crystal engineering.

A particularly promising area is the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov By carefully selecting the metal ions and reaction conditions, it may be possible to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. The functional groups on the ligand can be used to tune the properties of the resulting framework. frontiersin.org

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net

In the context of synthesis, computational models can be used to predict the most favorable reaction pathways and optimize reaction conditions for methods like the Suzuki-Miyaura cross-coupling. nih.govmdpi.com By understanding the transition states and intermediates involved in the catalytic cycle, more efficient and selective synthetic routes can be designed. mdpi.com

Furthermore, computational screening can accelerate the discovery of new applications. For instance, the binding affinity of this compound-based ligands to various metal centers can be calculated to predict their potential as catalysts. acs.org Similarly, the electronic properties of materials incorporating this molecule can be modeled to assess their suitability for applications in electronics and photonics.

Opportunities in Emerging Materials Science Fields

The unique combination of a brominated pyridine core and a tolyl substituent in this compound makes it a promising building block for advanced functional materials.

In the field of organic electronics, pyridine-containing molecules are known to exhibit favorable electron-transporting properties. uky.edu This makes them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom can further be used to tune the electronic properties or as a site for further modification to enhance device performance. acs.orgnih.gov Derivatives of phenyl pyrimidine (B1678525) have already shown promise as emitters in OLEDs. nih.gov

The incorporation of this compound into polymer backbones could lead to the development of novel functional polymers with enhanced thermal stability, and specific optical or electronic properties. researchgate.net These materials could find applications in areas such as membranes for separations, sensors, and antibacterial coatings. researchgate.netacs.org The development of hole-transporting materials based on pyrene-pyridine systems also highlights the potential of such structures in electronic devices. nih.gov

The ability to functionalize the molecule at the bromine position opens up possibilities for creating materials with responsive properties, where the material's characteristics can be altered by external stimuli such as light, pH, or the presence of specific analytes. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-2-(4-methylphenyl)pyridine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves cross-coupling or halogenation strategies. For example, bromination of 2-(4-methylphenyl)pyridine using N-bromosuccinimide (NBS) under controlled radical initiation (e.g., light or AIBN) can yield the target compound. Solvent choice (e.g., CCl₄ or DMF) and temperature (40–80°C) critically influence regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product . Adjusting stoichiometry of brominating agents and optimizing reaction time (6–12 hours) can mitigate side products like di-brominated analogs.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers aid in structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic proton signals in the δ 7.2–8.5 ppm range (pyridine and phenyl rings) and methyl group resonance near δ 2.4 ppm confirm substitution patterns. The absence of NH or OH peaks rules out unintended functionalization.

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 263 (C₁₂H₁₀BrN⁺) validates the molecular formula.

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) provide additional structural evidence .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, particularly in gold(III) complexes?

- Methodological Answer : The bromine atom and pyridine nitrogen enable chelation with gold(III) centers, forming (N,C)-coordinated complexes. For example, cyclometalation with [AuCl₃] in refluxing dichloromethane produces stable complexes, as confirmed by X-ray crystallography. These complexes exhibit catalytic activity in cycloisomerization reactions (e.g., hexenynes), though steric effects from the 4-methyl group may reduce reactivity compared to non-methylated analogs. Reaction monitoring via ¹⁹F NMR (for fluorine-tagged substrates) or GC-MS is recommended to track catalytic efficiency .

Q. What challenges arise in resolving crystal structures of halogenated pyridine derivatives, and how can SHELX software address these?

- Methodological Answer : Halogen atoms (Br) introduce strong electron density, complicating X-ray diffraction data interpretation. SHELXL (via Olex2 interface) is particularly effective for refining disordered Br positions using anisotropic displacement parameters. For twinned crystals, SHELXD’s dual-space algorithms improve phase determination. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion.

- Rigorous absorption correction (SADABS) for heavy atoms.

- Validation of H-bonding networks (e.g., C-H⋯Br interactions) using PLATON .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported catalytic activities of metal complexes involving this compound?

- Methodological Answer : Discrepancies often stem from variations in ligand-metal stoichiometry, solvent polarity, or substrate scope. For instance, while (N,C)-Au(III) complexes of 5-Bromo-2-phenylpyridine show moderate cycloisomerization activity, their 4-methylphenyl analogs may underperform due to steric hindrance. To resolve contradictions:

- Compare turnover numbers (TONs) under identical conditions (e.g., 1 mol% catalyst, 24 hours).

- Use DFT calculations (Gaussian09) to model steric/electronic effects of substituents.

- Validate reproducibility via controlled glovebox experiments to exclude oxygen/moisture interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.